Estrogens are a group of steroid hormones that play a crucial role in the regulation of reproductive and various other physiological processes in the body. Among these, 17beta-estradiol (E2) is the most potent and prevalent form of estrogen in the human body. The effects of E2 are primarily mediated through the estrogen receptor (ER), which acts as a ligand-inducible transcription factor. Variants of the ER, such as Delta5ERalpha (Delta5), have been identified and are known to exhibit unique regulatory roles, particularly in the context of cancer. Understanding the mechanisms by which these estrogenic compounds and their receptors influence cell proliferation and gene expression is vital for developing targeted therapies for estrogen-sensitive cancers, such as breast and endometrial carcinomas.
The study of adrenal C19-delta 5-steroids, particularly androst-5-ene-3 beta,17 beta-diol (delta 5-diol), has revealed its significant role in stimulating cell proliferation in the estrogen-sensitive human breast cancer cell line ZR-75-1. Delta 5-diol was shown to increase cell proliferation approximately three-fold, which is of physiological significance given its plasma concentrations in women. Interestingly, the mitogenic effects of delta 5-diol were competitively inhibited by antiestrogens, suggesting that it may exert its effects through estrogen-specific binding sites without the involvement of the aromatase pathway1.
In another study, the ERalpha variant Delta5, which is expressed in uterine tumors but not in normal tissue, was found to modulate ER-regulated promoters in endometrial carcinoma cells. Delta5 increased basal activity of estrogen response element-containing promoters and lessened stimulation by ERalpha and E2. This suggests that Delta5 can modulate the transcriptional response to E2 and selective ER modulators (SERMs), potentially providing a mechanism for uterine carcinoma to maintain expression of E2-responsive genes in the absence of E22.
The findings from the study on ZR-75-1 cells indicate that delta 5-diol and other C19-delta 5-steroids could play a significant role in the progression of breast cancer. By understanding the competitive inhibition of mitogenic effects by antiestrogens, new therapeutic strategies could be developed to target these pathways and potentially inhibit tumor growth1.
The presence of Delta5 in uterine tumors suggests that this ERalpha variant could be a key player in the pathophysiology of endometrial carcinoma. The ability of Delta5 to modulate transcriptional responses to both E2 and SERMs could have implications for the treatment of uterine tumors, particularly in terms of hormone therapy and the development of drugs that target this variant specifically2.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: